![molecular formula C11H17NO3 B3187570 2-(2,4,6-Trimethoxyphenyl)ethan-1-amine CAS No. 15873-23-1](/img/structure/B3187570.png)
2-(2,4,6-Trimethoxyphenyl)ethan-1-amine
Overview
Description
“2-(2,4,6-Trimethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C11H17NO3 . It is also known as 2C-TMA-6 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethan-1-amine group attached to a phenyl ring, which is further substituted with three methoxy groups at the 2, 4, and 6 positions .Scientific Research Applications
Analytical Techniques and Synthesis
2-(2,4,6-Trimethoxyphenyl)ethan-1-amine, as a compound, has been utilized in various research contexts, particularly in the field of analytical chemistry and synthesis. One study confirmed the identity of a related substance, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), through various analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This study highlights the potential of trimethoxyphenyl compounds in analytical chemistry for identification and confirmation purposes (Power et al., 2015).
Chemical Reactions and Mechanisms
The compound has also been referenced in the context of various chemical reactions and mechanisms. For instance, the addition of N−H and O−H bonds of amines and alcohols to electron-deficient olefins catalyzed by monomeric copper(I) systems, where trimethoxyphenyl compounds like this compound may play a role in these catalytic processes (Munro-Leighton et al., 2007).
Synthesis of Organic Molecules
In another study, trimethoxyphenyl (TMP) iodonium(III) acetate was used as an efficient arylation reagent for N,O-protected hydroxylamines, highlighting the role of trimethoxyphenyl derivatives in the synthesis of various organic molecules, including aniline derivatives (Kikushima et al., 2022).
Material Science and Engineering
In material science, the compound has been studied for its role in the inhibition performances of certain derivatives against corrosion of iron, indicating its potential application in material protection and engineering (Kaya et al., 2016).
properties
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3/h6-7H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNKAXAEZSOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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